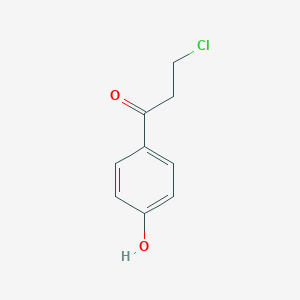
5,5-dimethyl-1,3-dioxan-2-one;1,3-dioxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-dimethyl-1,3-dioxan-2-one;1,3-dioxan-2-one is a biodegradable polymer synthesized through the ring-opening polymerization of trimethylene carbonate and 2,2-dimethyltrimethylene carbonate. This copolymer is known for its biocompatibility and biodegradability, making it a valuable material in biomedical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for synthesizing dimethyltrimethylene carbonate-trimethylene carbonate copolymer is through ring-opening polymerization. This process involves the use of catalysts such as rare earth aryl oxides or imidazol-2-ylidenes . The polymerization can be conducted under various conditions, including different temperatures, monomer concentrations, and catalyst types. For instance, the polymerization rate is first-order with respect to both monomer and catalyst concentrations, and the overall activation energy is approximately 51.06 kJ/mol .
Industrial Production Methods: In industrial settings, the production of this copolymer often involves bulk ring-opening polymerization. This method allows for the efficient synthesis of high-molecular-weight polymers with controlled properties. The use of metal-free organocatalysts is preferred to avoid metal contamination, which can compromise the polymer’s performance in biomedical applications .
Analyse Des Réactions Chimiques
Types of Reactions: 5,5-dimethyl-1,3-dioxan-2-one;1,3-dioxan-2-one primarily undergoes ring-opening polymerization reactions. This process involves the cleavage of the acyloxygen bond in the monomer, leading to the formation of the polymer chain .
Common Reagents and Conditions: Common reagents used in the polymerization of this copolymer include rare earth aryl oxides, imidazol-2-ylidenes, and benzyl alcohol as an initiator . The polymerization can be conducted at room temperature or under controlled heating, depending on the desired properties of the final product .
Major Products Formed: The major product formed from the ring-opening polymerization of trimethylene carbonate and 2,2-dimethyltrimethylene carbonate is the dimethyltrimethylene carbonate-trimethylene carbonate copolymer. This copolymer exhibits unique properties such as biodegradability and biocompatibility, making it suitable for various biomedical applications .
Applications De Recherche Scientifique
5,5-dimethyl-1,3-dioxan-2-one;1,3-dioxan-2-one has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a biodegradable polymer for the development of environmentally friendly materials . In biology and medicine, this copolymer is utilized in tissue engineering, drug delivery systems, and biodegradable implants due to its biocompatibility and controlled degradation properties . In the industrial sector, it is employed in the production of biodegradable plastics and other sustainable materials .
Mécanisme D'action
The mechanism of action of dimethyltrimethylene carbonate-trimethylene carbonate copolymer involves the hydrolysis of the polymer chain, leading to its biodegradation . This process is facilitated by the presence of water and enzymes in the biological environment. The molecular targets and pathways involved in the degradation process include the cleavage of ester bonds in the polymer chain, resulting in the formation of non-toxic byproducts .
Comparaison Avec Des Composés Similaires
5,5-dimethyl-1,3-dioxan-2-one;1,3-dioxan-2-one is unique compared to other similar compounds due to its specific combination of trimethylene carbonate and 2,2-dimethyltrimethylene carbonate. Similar compounds include poly(trimethylene carbonate), poly(lactide-co-glycolide), and poly(caprolactone) . While these polymers also exhibit biodegradability and biocompatibility, the unique properties of dimethyltrimethylene carbonate-trimethylene carbonate copolymer, such as its controlled degradation rate and mechanical properties, make it particularly suitable for specific biomedical applications .
Propriétés
Numéro CAS |
127475-72-3 |
|---|---|
Formule moléculaire |
C10H16O6 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
5,5-dimethyl-1,3-dioxan-2-one;1,3-dioxan-2-one |
InChI |
InChI=1S/C6H10O3.C4H6O3/c1-6(2)3-8-5(7)9-4-6;5-4-6-2-1-3-7-4/h3-4H2,1-2H3;1-3H2 |
Clé InChI |
ONGWYGHSZMBMGR-UHFFFAOYSA-N |
SMILES |
CC1(COC(=O)OC1)C.C1COC(=O)OC1 |
SMILES canonique |
CC1(COC(=O)OC1)C.C1COC(=O)OC1 |
Synonymes |
dimethyltrimethylene carbonate-trimethylene carbonate copolymer DMTMC-TMC copolyme |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B143724.png)

![Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B143726.png)
![1H-Pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime](/img/structure/B143728.png)






